molecular formula C14H14FNO4S B8810699 (2-Aminophenyl)(4-fluorophenyl)methanone methanesulfonate CAS No. 449181-32-2

(2-Aminophenyl)(4-fluorophenyl)methanone methanesulfonate

Cat. No. B8810699
M. Wt: 311.33 g/mol
InChI Key: NTRZJJUYWMYMHI-UHFFFAOYSA-N
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Patent
US06852862B2

Procedure details

30 g of 2-amino-4′-fluorobenzophenone methanesulfonate was added to 150 g of o-dichlorobenzene, the resulting mixture was heated at 80° C. Then, the reaction solution was made alkaline with 25% aqueous solution of sodium hydroxide. The reaction solution was separated into phases at the same temperature and washed with 5% brine solution. The organic phase was dried over anhydrous magnesium sulfate, and filtered at 80° C. The filtrate was gradually cooled, stirred at 0 to 5° C. for 4 hours, filtered and washed with a small amount of toluene. After drying, 19 g of 2-amino-4′-fluorobenzophenone was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[NH2:6][C:7]1[CH:21]=[CH:20][CH:19]=[CH:18][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)=[O:10].[OH-].[Na+]>ClC1C=CC=CC=1Cl>[NH2:6][C:7]1[CH:21]=[CH:20][CH:19]=[CH:18][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CS(=O)(=O)O.NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 0 to 5° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was separated into phases at the same temperature
WASH
Type
WASH
Details
washed with 5% brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was gradually cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a small amount of toluene
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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